2-(3-chlorophenyl)-1,3-thiazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-chlorophenyl)-1,3-thiazol-4-amine is a heterocyclic compound that contains a thiazole ring substituted with a 3-chlorophenyl group at the 2-position and an amine group at the 4-position. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenyl)-1,3-thiazol-4-amine typically involves the cyclization of appropriate precursors. One common method is the condensation of 3-chlorobenzaldehyde with thiourea in the presence of a base, followed by cyclization to form the thiazole ring. The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(3-chlorophenyl)-1,3-thiazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: The chlorine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors or organic semiconductors.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenyl)-1,3-thiazol-4-amine involves its interaction with specific molecular targets. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. In anticancer research, it may induce apoptosis or inhibit cell proliferation through various signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)-1,3-thiazol-4-amine: Similar structure but with the chlorine atom at the 4-position of the phenyl ring.
2-(3-bromophenyl)-1,3-thiazol-4-amine: Similar structure but with a bromine atom instead of chlorine.
2-(3-chlorophenyl)-1,3-oxazol-4-amine: Similar structure but with an oxazole ring instead of a thiazole ring.
Uniqueness
2-(3-chlorophenyl)-1,3-thiazol-4-amine is unique due to the specific positioning of the chlorine atom and the thiazole ring, which can influence its reactivity and biological activity. The presence of the thiazole ring imparts distinct electronic properties and potential interactions with biological targets compared to other heterocycles.
Properties
CAS No. |
1353856-02-6 |
---|---|
Molecular Formula |
C9H7ClN2S |
Molecular Weight |
210.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.